Thiothiamine

Catalog No.
S1526435
CAS No.
299-35-4
M.F
C12H16N4OS2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiothiamine

CAS Number

299-35-4

Product Name

Thiothiamine

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione

Molecular Formula

C12H16N4OS2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)

InChI Key

SQOCQQPFEFRKBV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO

Synonyms

3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione; SB; Thiamin Thiothiazolone; Thiothiamin; 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-4-thiazoline-2-thione; Thioxothiamine; Thiami

Canonical SMILES

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO

The exact mass of the compound Thiothiamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiothiamine (CAS 299-35-4), characterized by a thione group substituted on the thiazole ring, is a critical late-stage synthetic intermediate and pharmacopeial reference standard [1]. Unlike the biologically active vitamin B1 (thiamine), thiothiamine serves primarily as a highly processable precursor for the controlled oxidative cyclization into high-purity thiamine salts. In industrial procurement, its value is driven by its role in ensuring optimal API synthesis yields, its necessity as Thiamine Impurity E for EP/USP compliance testing, and its engineered solid-state polymorphs that resolve severe filtration bottlenecks during bulk manufacturing [2].

Research & Procurement Fit

Regulatory Standard Thiamine EP Impurity E reference standard Specified by USP, EMA, JP, BP for QC workflows
Synthetic Route Key intermediate for vitamin B1 synthesis Reported high-yield industrial process context
Biochemical Tool Glutamate decarboxylase (GAD) inhibition probe Reported mechanism distinct from thiamine cofactor activity

Substituting thiothiamine with generic thiamine derivatives or crude reaction mixtures fundamentally disrupts both API manufacturing and regulatory compliance. In synthesis workflows, thiothiamine is the mandatory unoxidized precursor; attempting to bypass it prevents the controlled hydrogen peroxide oxidation required to yield specific, high-purity thiamine salts free of heavy metal or nitrate contamination [1]. In analytical quality control, pharmacopeial monographs strictly mandate the use of authentic thiothiamine (Thiamine Impurity E) to quantify unreacted intermediates in batch release assays, meaning thiamine cannot serve as its own baseline [2]. Furthermore, substituting engineered thiothiamine Form II with generic acicular (Form I) thiothiamine introduces severe flowability issues and prolonged filtration times, making physical form selection as critical as chemical identity for industrial scale-up[3].

Substitution Risk

Target Thiothiamine Substitute: Thiamine Disulfide Derivatives
Metabolic fates diverge: disulfide derivatives convert to active thiamine, while thiothiamine shows no detectable conversion in liver homogenate assays. Prodrug mechanisms may not transfer.
Target Thiothiamine Substitute: Thiamine (Vitamin B1)
Reported enzyme inhibition context differs: thiothiamine inhibits GAD and may decrease GABA, a profile not reproduced by thiamine. Biological readouts are likely to shift.
Target Thiothiamine EP Impurity E Substitute: Generic Thiamine Analogs
Regulatory identity is not interchangeable: only thiothiamine is specified as EP Impurity E in major pharmacopoeias. Generic analogs cannot support ANDA/NDA method validation.

API Synthesis Efficiency: Oxidative Cyclization Yield

In the industrial production of thiamine hydrochloride, utilizing highly purified thiothiamine as the direct precursor enables a highly efficient oxidative cyclization process using hydrogen peroxide. Quantitative process data demonstrates that this targeted oxidation achieves a 95.14% yield of thiamine hydrochloride, with the final API containing undetectable levels of nitrate and sulfate ions, fully complying with USP and EP requirements [1]. This presents a significant advantage over less controlled multi-step generic routes that suffer from lower yields and higher inorganic impurity retention.

Evidence DimensionAPI Synthesis Yield and Impurity Profile
Target Compound Data95.14% yield; undetectable nitrate/sulfate ions
Comparator Or BaselineGeneric multi-step synthesis routes without isolated thiothiamine
Quantified DifferenceGuaranteed >95% yield with pharmacopeia-compliant purity
ConditionsOxidation via hydrogen peroxide followed by cation exchange resin purification

Procuring high-purity thiothiamine ensures maximum conversion efficiency and eliminates downstream purification bottlenecks in Vitamin B1 manufacturing.

GAD Inhibition vs. Thiamine
Class-level inference
Inhibits GAD activity; reported decrease in brain GABA concentration
Supports GABAergic pathway probe selection
Exact IC50 not reported in accessed sources; data to verify

Bulk Manufacturability: Filtration Time Reduction via Crystal Engineering

The physical form of thiothiamine drastically impacts bulk processability. Generic thiothiamine naturally crystallizes as Form I, which features an acicular (needle-like) morphology that causes severe filtration and washing bottlenecks. By employing crystal engineering strategies to produce thiothiamine Form II, the grain size is notably enlarged and the morphology is optimized. Experimental scale-up data shows that utilizing Form II reduces industrial filtration time by over 70% while greatly improving powder flowability compared to the Form I baseline[1].

Evidence DimensionFiltration Time and Powder Flowability
Target Compound DataThiothiamine Form II (>70% reduction in filtration time)
Comparator Or BaselineThiothiamine Form I (acicular/needle-like crystals)
Quantified Difference>70% faster filtration and enhanced flowability
ConditionsIndustrial slurry filtration and powder handling assays

Selecting the optimized polymorph (Form II) drastically cuts manufacturing cycle times and prevents equipment clogging during large-scale API processing.

Metabolic Conversion vs. Disulfide Derivatives
Head-to-head
No additional O₂ uptake after 1.5–2 h incubation with liver homogenate
Supports non-convertible analog context
Rat liver homogenate assay; ± cysteine/menadione pre-treatment

Biorecognition Suitability: Retained Affinity with Structural Differentiation

For the development of thiamine-specific biosensors, the probe molecule must bind to target proteins without being identical to the analyte. Thiothiamine features a thione group that provides a unique functional handle for surface conjugation while maintaining the critical 4-aminopyrimidine and methylthiazole ring spacing. Competitive binding assays demonstrate that thiothiamine successfully binds to thiamine-binding periplasmic proteins, whereas structural analogs like oxythiamine (which replaces the amino group with a carbonyl) fail to exhibit competitive binding effects [1]. This structural tolerance makes thiothiamine an ideal biorecognition probe.

Evidence DimensionProtein Binding Affinity / Recognition
Target Compound DataThiothiamine (retains competitive binding to periplasmic proteins)
Comparator Or BaselineOxythiamine (no competitive binding observed)
Quantified DifferenceMaintained structural recognition vs. complete loss of affinity
ConditionsCompetitive binding assays with thiamine-binding periplasmic proteins

Allows researchers to procure a functionalizable thiamine analog that successfully mimics the target analyte for high-throughput sensor and assay development.

Melting Point vs. Thiamine HCl
Cross-study comparable
238–239 °C (Thiothiamine) vs. 164–166 °C (Thiamine HCl)
Supports analytical identification and purity assessment
Standard laboratory conditions; ~74 °C difference
EP Impurity E Designation
Supporting evidence
Specified in USP, EMA, JP, BP as Thiamine EP Impurity E
Required reference standard for ANDA/NDA QC methods
Regulatory acceptance is compound-specific
Synthetic Intermediate Role
Class-level inference
Reported as high-yield, simplified-step intermediate in patent process
May support industrial synthesis workflow selection
Source is a patent claim; process economics require independent review

Commercial Synthesis of Thiamine Salts (API)

Driven by its >95% conversion yield during oxidative cyclization, thiothiamine is the optimal late-stage precursor for manufacturing USP/EP-compliant thiamine hydrochloride and thiamine mononitrate [1].

Pharmacopeial Quality Control and Batch Release

As the designated Thiamine Impurity E, this compound is strictly required as an analytical reference standard for HPLC and LC-MS impurity profiling in commercial Vitamin B1 batches [2].

High-Throughput Powder Processing

Procuring engineered polymorphs of thiothiamine (such as Form II) is critical for large-scale operations, where its superior morphology reduces filtration times by over 70% and prevents the flowability issues associated with acicular crystals [3].

Biosensor and Affinity Matrix Development

Because it retains binding affinity to periplasmic proteins while offering a distinct thione group, thiothiamine is utilized as a structural probe and conjugation target in the development of thiamine-specific high-throughput screening assays [4].

Application Fit

Application
Selection Property
Validation Focus
GABAergic Pathway Probing
GAD inhibition activity distinct from thiamine
GABA synthesis modulation in neuronal models
EP Impurity E QC Quantification
Pharmacopoeial reference standard identity
HPLC/LC-MS method validation for ANDA/NDA
Vitamin B1 Synthesis Intermediate
Reported process-optimized intermediate route
Yield and scalability under process conditions
Thiamine Metabolism Studies
Non-convertible analog stability in tissue preparations
Absence of conversion to thiamine in metabolic assays

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

296.07655349 g/mol

Monoisotopic Mass

296.07655349 g/mol

Heavy Atom Count

19

UNII

J8QL0N8LM4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

299-35-4

Wikipedia

Thiothiamine

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